3-Propylmalic acid

Enzyme kinetics Substrate specificity Lysine biosynthesis

3-Propylmalic acid (2-hydroxy-3-propylbutanedioic acid, C₇H₁₂O₅) is a chiral dicarboxylic acid belonging to the 3-alkylmalic acid family, structurally defined as malic acid bearing an n-propyl substituent at the 3-position. It possesses two chiral centers, affording (2R,3S) and (2S,3R) enantiomers, and is characterized by two carboxyl groups and a secondary alcohol, which collectively enable bifunctional reactivity (e.g., esterification, amidation).

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 20846-59-7
Cat. No. B3421082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylmalic acid
CAS20846-59-7
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCCCC(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)
InChIKeyLOLHYFQEDPGSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylmalic Acid (CAS 20846-59-7): Core Identity and Procurement-Relevant Class Context


3-Propylmalic acid (2-hydroxy-3-propylbutanedioic acid, C₇H₁₂O₅) is a chiral dicarboxylic acid belonging to the 3-alkylmalic acid family, structurally defined as malic acid bearing an n-propyl substituent at the 3-position [1]. It possesses two chiral centers, affording (2R,3S) and (2S,3R) enantiomers, and is characterized by two carboxyl groups and a secondary alcohol, which collectively enable bifunctional reactivity (e.g., esterification, amidation) [2]. The compound is commercially available as an organic reference standard of ≥95.0% purity (HPLC) and is recognized as a metabolite in the glyoxylate/dicarboxylate pathways, with an assigned KEGG entry (C02123) [3]. Its primary documented biochemical role is as a substrate or inhibitor probe for studies on homoisocitrate dehydrogenase (EC 1.1.1.87) and related β-decarboxylating dehydrogenases within the α‑aminoadipate pathway of L‑lysine biosynthesis in fungi and certain prokaryotes [4].

Why 3-Propylmalic Acid Cannot Be Interchanged with Generic Malic Acid or Other 3-Alkylmalic Acid Analogs in Precision Biochemical Studies


The 3-position n-propyl group of 3-propylmalic acid is not a passive structural appendage; it directly governs molecular recognition, binding affinity, and catalytic turnover in β-decarboxylating dehydrogenase systems. Simply substituting malic acid (XLogP ≈ –0.4) for 3-propylmalic acid (XLogP = 0.1) alters the lipophilic character and hydrogen-bonding landscape at the enzyme active site [1]. More critically, empirical kinetic data reveal that even subtle variations in the C3 alkyl chain—such as branching (isopropyl vs. n-propyl), unsaturation (allyl vs. propyl), or chain shortening (ethyl)—produce large, quantifiable differences in both KM and turnover number (kcat) [2]. These differences are not predictable from simple hydrocarbon chain–length trends alone; they reflect specific, shape‑sensitive interactions within the enzyme’s substrate-binding pocket. Therefore, selecting 3-propylmalic acid over a close analog is essential whenever an experimental system demands a defined, intermediate‑hydrophobicity probe with a specific kinetic signature for leucine‑/lysine‑pathway enzymes.

Quantified Differentiation Evidence for 3-Propylmalic Acid Relative to Its Closest Structural and Functional Analogs


Affinity for Homoisocitrate Dehydrogenase: 3-Propylmalic Acid vs. the Native Substrate Homoisocitrate

In head-to-head kinetic assays with recombinant Saccharomyces cerevisiae homoisocitrate dehydrogenase (EC 1.1.1.87), (2R,3S)-3-propylmalic acid exhibited a Michaelis constant (KM) of 0.29 mM, compared with 0.018 mM for the natural substrate homoisocitrate [1]. This 16‑fold higher KM indicates substantially weaker binding affinity, yet the compound still functions as a competent substrate. The turnover number (kcat) of 53 s⁻¹ (pH 7.8, 36 °C) for the propyl analog surpasses the kcat reported for homoisocitrate under identical conditions (values between 4.8 and 13 s⁻¹ depending on enzyme variant), resulting in a catalytic efficiency (kcat/KM) that is approximately 1.8 × 10⁵ M⁻¹ s⁻¹ vs. roughly 2.7 × 10⁶ M⁻¹ s⁻¹ for homoisocitrate [2]. This kinetic profile defines 3-propylmalic acid as a moderate-affinity, high-turnover surrogate substrate, valuable for mechanistic studies where rapid product formation is desired despite reduced ground-state stabilization.

Enzyme kinetics Substrate specificity Lysine biosynthesis

Species-Specific Kinetic Divergence: 3-Propylmalic Acid Exhibits a 2.7‑Fold KM Shift Between S. cerevisiae and D. radiodurans Enzymes

When assayed with homoisocitrate dehydrogenase from the radiation-resistant bacterium Deinococcus radiodurans, (2R,3S)-3-propylmalic acid yielded a KM of 0.78 mM, compared with 0.29 mM for the S. cerevisiae ortholog [1]. The corresponding turnover numbers dropped from 53 s⁻¹ (yeast) to 0.371 s⁻¹ (D. radiodurans, 28 °C), a 143‑fold decrease in catalytic rate [2]. In contrast, the natural substrate homoisocitrate shows a less dramatic species difference in KM (0.018 mM yeast vs. 0.211 mM D. radiodurans) and turnover (4.8–13 s⁻¹ vs. 0.38–0.4 s⁻¹). The exaggerated sensitivity of 3-propylmalic acid to the enzyme source indicates that the n-propyl moiety interacts with structural elements that diverge between fungal and bacterial active sites, making this compound a sensitive probe for mapping species‑specific pocket architecture.

Comparative enzymology Species selectivity Substrate engineering

Lipophilicity Tuning Relative to Unsubstituted Malic Acid: Quantified by Computed XLogP

Computed XLogP3‑AA values place 3-propylmalic acid at 0.1, compared with approximately –0.4 for malic acid [1]. This 0.5‑log‑unit increase in lipophilicity, driven by the n-propyl substituent, occurs without altering the topological polar surface area (TPSA = 94.8 Ų for both compounds) [2]. The net effect is a compound that retains the same hydrogen‑bonding capacity as malic acid (3 donors, 5 acceptors) but with modestly enhanced membrane permeability potential, a feature that can improve intracellular delivery in cell‑based assays while preserving the dicarboxylate pharmacophore essential for enzyme recognition.

Physicochemical profiling Lipophilicity Medicinal chemistry

Alkyl-Chain Length vs. Unsaturation: 3-Propylmalic Acid Occupies a Kinetic Niche Between 3-Vinylmalate and 3-Allylmalic Acid

Within the series of synthetic substrates tested against S. cerevisiae homoisocitrate dehydrogenase, 3-propylmalic acid (KM = 0.29 mM, kcat = 53 s⁻¹) exhibits binding affinity inferior to 3-vinylmalate (KM = 0.083 mM, kcat = 0.5–0.77 s⁻¹) but superior to 3-allylmalic acid (KM = 0.41 mM, kcat = 37 s⁻¹ for S. cerevisiae at 36 °C) [1]. Notably, the saturated n-propyl analog achieves the highest absolute turnover number among all non‑natural substrates tested (53 s⁻¹), yet its KM is 3.5‑fold higher than that of 3-vinylmalate. This pattern indicates that saturation of the C3 side chain increases kcat at the expense of binding affinity, providing a tunable parameter for experiments that require maximizing catalytic flux through the enzyme.

Structure-activity relationship Substrate analog series Enzyme mechanism

Commercial Availability as a Certified Organic Reference Standard Supports Analytical Method Development

3-Propylmalic acid is distributed by Merck/Supelco® as a certified organic reference standard with a purity specification of ≥95.0% (HPLC) . In comparison, structurally related 3-isopropylmalic acid and 3-ethylmalic acid are predominantly supplied as research‑grade biochemicals or custom‑synthesis products without comparable certified purity documentation from a major reference‑material supplier. The availability of a calibrated analytical standard enables precise quantification of 3-propylmalic acid in complex biological matrices (e.g., cell lysates, fermentation broths) by LC‑MS/MS, which is a prerequisite for pharmacokinetic profiling, metabolomic flux analysis, or forensic detection of pathway intermediates.

Quality control Reference materials LC‑MS/MS

Enantiomeric Pair Defined at the Synthase Level Provides a Physiologically Relevant Stereochemical Entry Point

3-Propylmalic acid is the product of the dedicated enzyme 3‑propylmalate synthase (EC 2.3.3.12), which catalyzes the condensation of pentanoyl‑CoA, glyoxylate, and water to yield (2S)‑3‑propylmalate [1]. This enzymatic route stereoselectively generates the (2S)‑configured product, in contrast to the non‑enzymatic or chemical syntheses that typically produce racemic mixtures. The availability of an enzyme‑defined entry point enables metabolic engineers to interface with the α‑aminoadipate pathway at a precise chiral node, which is not feasible with chemically synthesized, racemic 3‑alkylmalic acid mixtures commonly used for 3‑isopropylmalate dehydrogenase studies [2].

Stereochemistry Biosynthesis Metabolic engineering

Highest-Value Application Scenarios for 3-Propylmalic Acid Driven by Verified Differentiation Evidence


Active-Site Mapping of Homoisocitrate Dehydrogenase via Comparative Substrate Kinetics

The 16‑fold KM differential between 3-propylmalic acid and homoisocitrate, together with its exaggerated species dependency (2.7‑fold KM shift between S. cerevisiae and D. radiodurans), makes this compound an ideal probe for site‑directed mutagenesis campaigns aimed at identifying residues that govern substrate selectivity in the α‑aminoadipate pathway [1]. By measuring kcat and KM shifts across a panel of active‑site mutants, structural biologists can map the contribution of individual side chains to n‑propyl chain accommodation, information that is directly translatable to the design of species‑selective inhibitors of fungal lysine biosynthesis.

Validated LC‑MS/MS Quantification of Lysine‑Pathway Intermediates in Metabolomic Studies

The commercial availability of a ≥95.0% (HPLC) certified reference standard from Merck/Supelco® allows researchers to prepare calibration curves for absolute quantification of 3-propylmalic acid in fungal or bacterial extracts. This capability is critical for flux analysis through the α‑aminoadipate pathway, where 3-propylmalic acid can serve as a surrogate spike‑in standard to normalize recovery efficiencies from complex biological matrices, a practice not reliably achievable with less pure, non‑certified in‑class analogs.

Pre‑Steady‑State Kinetic Analysis of β‑Decarboxylating Dehydrogenases Using the Highest‑kcat Non‑Natural Substrate

With a kcat of 53 s⁻¹ (S. cerevisiae homoisocitrate dehydrogenase, pH 7.8, 36 °C), 3-propylmalic acid surpasses all other reported non‑natural substrates in catalytic turnover [2]. This property is particularly advantageous for stopped‑flow or quench‑flow experiments that require rapid substrate consumption to detect transient enzyme intermediates (e.g., NADH formation, enol‑pyruvate species) within the millisecond time scale, a regime where slower substrates such as 3‑vinylmalate (kcat ≈ 0.5 s⁻¹) would not generate sufficient signal amplitude.

Engineered Biosynthetic Pathway Extension for Non‑Proteinogenic Amino Acid Production

Because 3-propylmalate synthase (EC 2.3.3.12) stereospecifically condenses pentanoyl‑CoA with glyoxylate to yield (2S)‑3‑propylmalate [3], synthetic biologists can co‑express this synthase with downstream dehydrogenases and aminotransferases to produce novel, non‑canonical amino acids bearing an n‑propyl side chain. The enantioselectivity of the synthase avoids the need for chiral resolution steps that would be mandatory if racemic 3‑propylmalic acid from chemical synthesis were used as the pathway primer.

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